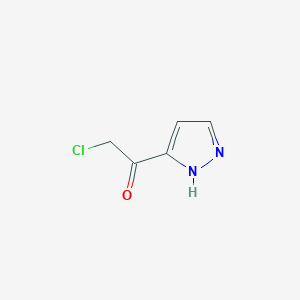
2-Chloro-1-(1H-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone typically involves the reaction of 3-pyrazolecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes, contributing to advancements in agriculture and material science.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
1-(1H-Pyrazol-3-yl)ethanone: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Bromo-1-(1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom, leading to variations in chemical behavior.
1-(1H-Pyrazol-3-yl)propanone: Longer carbon chain, affecting its physical and chemical properties.
Uniqueness: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C5H5ClN2O |
|---|---|
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
2-chloro-1-(1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c6-3-5(9)4-1-2-7-8-4/h1-2H,3H2,(H,7,8) |
Clé InChI |
GCKBWDKTZSCAAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
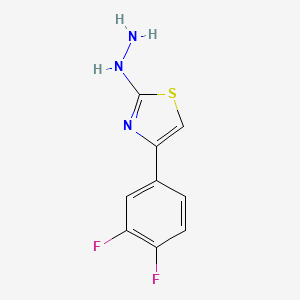
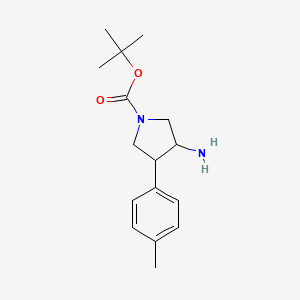
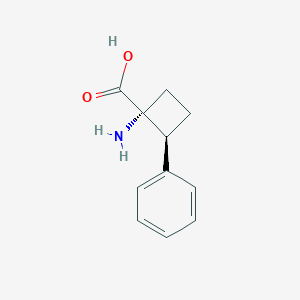
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
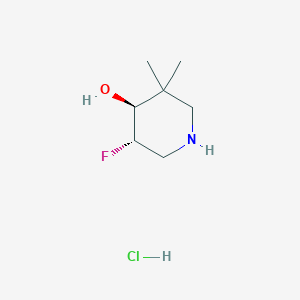
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
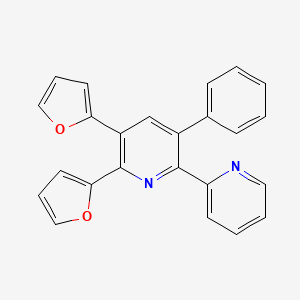
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)
